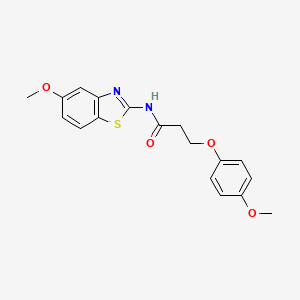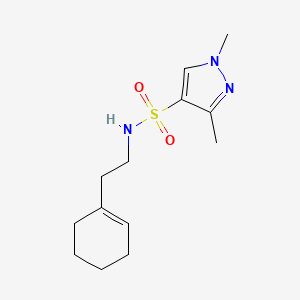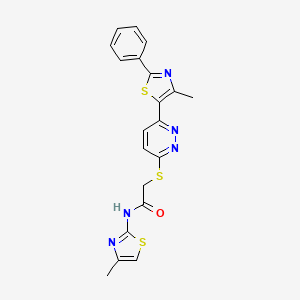
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic structural units like indanones and phenyl isothiocyanates, leading to complex molecules with specific pharmacophores . For instance, the synthesis of indenopyrazoles, which share a similar complexity to the compound of interest, was achieved in two steps and resulted in compounds with significant biological activity . This suggests that the synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide would likely involve a multi-step process, potentially starting from a benzothiazole derivative and a methoxyphenoxypropanamide precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as mass spectrometry . Crystallographic studies have been conducted to determine the conformational features of similar molecules, which can provide insights into the molecular structure of the compound . The presence of methoxy groups and a benzothiazolyl moiety in the compound suggests that it may exhibit specific conformational characteristics that could be elucidated through similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of compounds with benzothiazolyl groups can be influenced by the presence of substituents like methoxy groups. These substituents can affect the electron density and, consequently, the reactivity of the molecule . The papers do not provide specific reactions for the exact compound, but they do suggest that the structural components of the compound could participate in reactions typical for their functional groups, such as amide bond formation or substitution reactions at the methoxy sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide have been explored. These properties include solubility, melting points, and stability, which are crucial for their biological activity and pharmacokinetic profile . The presence of methoxy and benzothiazolyl groups can influence these properties, suggesting that the compound of interest may have moderate solubility and stability, suitable for potential pharmacological applications.
Relevant Case Studies
The papers provided do not include case studies directly related to the compound . However, they do present biological activities of structurally related compounds, such as antiproliferative, anti-inflammatory, and psychotropic effects . These studies indicate that the compound could potentially exhibit similar biological activities, which would be worth investigating in future research.
Scientific Research Applications
Photodynamic Therapy Potential
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide and its derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them promising Type II photosensitizers. Such photosensitizers are crucial in photodynamic therapy as they generate reactive oxygen species upon light activation, which can destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Several studies have synthesized and characterized derivatives of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide, demonstrating significant antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, potentially offering new avenues for treating infections (Helal, Abbas, Salem, Farag, & Ammar, 2013); (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which includes N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide, has shown promising results in antioxidant and anticancer activities. These compounds were found to be more effective against certain cancer cell lines, highlighting their potential as therapeutic agents in oncology (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Molecular Docking Studies
Molecular docking studies of benzothiazole derivatives, including N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide, have been conducted to understand their interaction with various biological targets. These studies are crucial in drug design and development, helping to predict the efficacy and potential applications of these compounds in various therapeutic areas (Tariq, Kamboj, Alam, Amir, 2018).
In Vitro and In Vivo Studies
In vitro and in vivo studies of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide derivatives have provided valuable insights into their pharmacological properties. These studies include evaluating the compounds for various biological activities, such as anti-inflammatory, anticonvulsant, and antinociceptive effects (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, Almasirad, 2017).
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-12-3-5-13(6-4-12)24-10-9-17(21)20-18-19-15-11-14(23-2)7-8-16(15)25-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVSYSDOHSUQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)
![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)

![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)
![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)